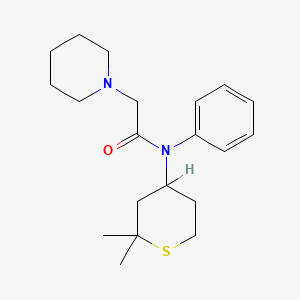
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiopyran ring, a piperidine ring, and an acetanilide moiety, making it a versatile molecule for chemical and biological studies.
Vorbereitungsmethoden
The synthesis of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves multiple steps, starting with the preparation of the thiopyran ring. The thiopyran ring can be synthesized through the bromination of 3,4-dihydro-2H-thiopyran derivatives . The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiopyran intermediate. The final step involves the acylation of the piperidine-thiopyran intermediate with acetanilide under controlled conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Chemischer Reaktionen
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide undergoes various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Hydrolysis: The acetanilide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and acids or bases for hydrolysis reactions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyran and piperidine rings provide a unique scaffold that can bind to active sites of enzymes or receptors, modulating their activity. The acetanilide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide can be compared with similar compounds such as:
- N-(Tetrahydro-2H-thiopyran-4-yl)-2,3-dihydro-1-benzofuran-5-amine
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide
These compounds share structural similarities, such as the presence of thiopyran and piperidine rings, but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78028-49-6 |
|---|---|
Molekularformel |
C20H30N2OS |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-(2,2-dimethylthian-4-yl)-N-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H30N2OS/c1-20(2)15-18(11-14-24-20)22(17-9-5-3-6-10-17)19(23)16-21-12-7-4-8-13-21/h3,5-6,9-10,18H,4,7-8,11-16H2,1-2H3 |
InChI-Schlüssel |
XUXAGPGQEDVMPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCS1)N(C2=CC=CC=C2)C(=O)CN3CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



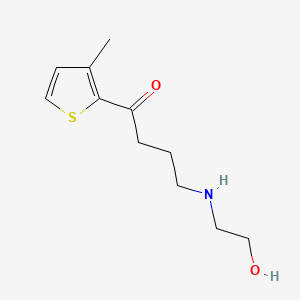

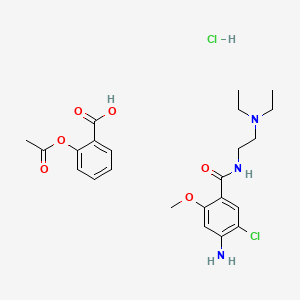

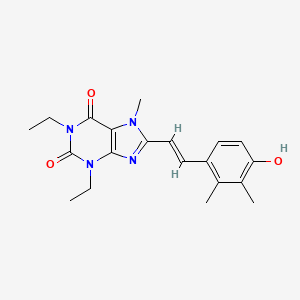

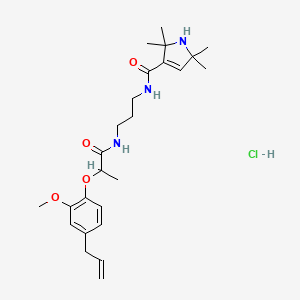

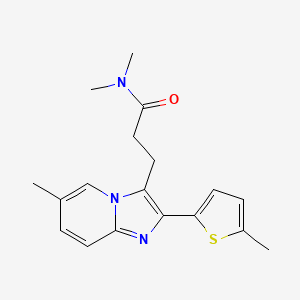
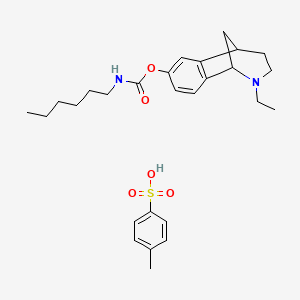

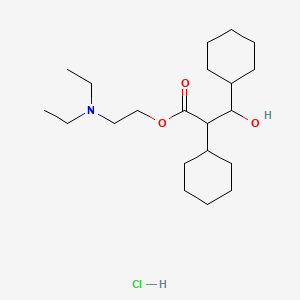
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)
